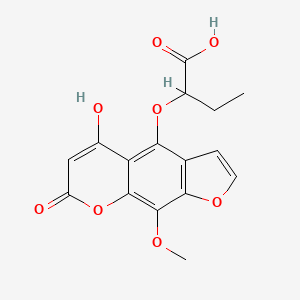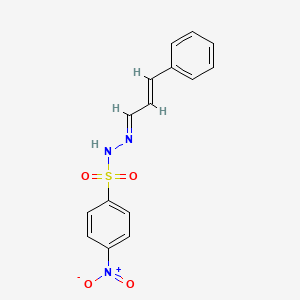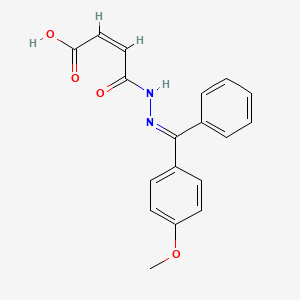
Benzamide, 5-amino-N-butyl-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-amino-N-butyl-2-phenoxy-: is a synthetic organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a butyl chain, and a phenoxy group attached to a benzamide core. Its chemical structure allows it to interact with various biological targets, making it a valuable tool in research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-amino-N-butyl-2-phenoxy- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure.
Industrial Production Methods: While specific industrial production methods for Benzamide, 5-amino-N-butyl-2-phenoxy- are not extensively documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. The use of recoverable catalysts and green chemistry principles would be emphasized to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 5-amino-N-butyl-2-phenoxy- can undergo various chemical reactions, including:
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: The amino and phenoxy groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 5-amino-N-butyl-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The primary mechanism of action for Benzamide, 5-amino-N-butyl-2-phenoxy- involves the inhibition of the Na+/Ca2+ exchanger isoform 3 (NCX3). This inhibition disrupts the regulation of intracellular calcium levels, which can have significant effects on cellular function and survival . The compound interacts with specific molecular targets, including the α1 and α2 repeats of NCX3, to exert its inhibitory effects .
Comparaison Avec Des Composés Similaires
5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride: This compound is structurally similar and also acts as an NCX3 inhibitor.
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Another benzamide derivative with notable biological activities.
Uniqueness: Benzamide, 5-amino-N-butyl-2-phenoxy- stands out due to its potent inhibition of NCX3 and its specific interaction with molecular targets involved in calcium homeostasis . This makes it a valuable tool for dissecting the role of NCX3 in physiological and pathological conditions.
Propriétés
Numéro CAS |
400039-35-2 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
5-amino-N-butyl-2-phenoxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) |
Clé InChI |
CEFBVTADBTWUTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















